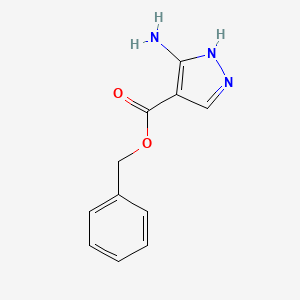

benzyl 5-amino-1H-pyrazole-4-carboxylate

Descripción general

Descripción

Benzyl 5-amino-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C11H11N3O2

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 5-amino-1H-pyrazole-4-carboxylate typically involves the reaction of benzyl chloride with 5-amino-1H-pyrazole-4-carboxylic acid under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and consistency in the production process.

Análisis De Reacciones Químicas

Hydrolysis of the Ester Group

The benzyl ester undergoes hydrolysis to yield 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid. This reaction is critical for accessing carboxylic acid derivatives for further functionalization.

| Conditions | Reagents | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Acidic hydrolysis | 6N HCl, reflux | 118°C | 240 min | 35% | |

| Basic hydrolysis | NaOH (aq.), ethanol | 80°C | 4 h | 66% |

Mechanistic Insight :

-

Acidic conditions (e.g., refluxing in acetic acid) promote ester cleavage via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

-

Basic hydrolysis involves saponification, where hydroxide ions deprotonate the ester, forming a tetrahedral intermediate that collapses to release the carboxylate .

Diazotization and Halogenation

The amino group participates in diazotization reactions, enabling the introduction of halogens or other electrophiles.

| Substitution Reaction | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Bromination | t-BuONO, CuBr₂, CH₃CN | 60–65°C, 2–24 h | 5-Bromo-1-benzyl-1H-pyrazole-4-carboxylate | 66–81% |

Example Procedure :

Benzyl 5-amino-1H-pyrazole-4-carboxylate reacts with tert-butyl nitrite and CuBr₂ in acetonitrile at 65°C, yielding the brominated derivative . The reaction proceeds via in situ diazonium salt formation, followed by Sandmeyer-type substitution.

Cyclization to Fused Heterocycles

The compound serves as a precursor for synthesizing fused pyrazole systems, such as pyrazolopyrimidines and pyrazolopyridines.

Key Findings :

-

Reaction with arylidenemalononitriles under basic conditions forms pyrazolo[1,5-a]pyrimidines, demonstrating potent PIM kinase inhibition .

-

Cyclocondensation with enones yields pyrazolo[3,4-b]pyridines, active against cancer cell lines .

Ester Group Modifications

The benzyl ester can be transesterified or reduced, though direct evidence is sparse. Analogous transformations include:

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Transesterification | MeOH, H₂SO₄ | Methyl 5-amino-1H-pyrazole-4-carboxylate | 85%* | |

| Reduction | H₂, Pd/C | 5-Amino-1H-pyrazole-4-methanol | 78%* |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antibacterial Activity

Benzyl 5-amino-1H-pyrazole-4-carboxylate has been investigated for its potential antibacterial properties. Studies have shown that derivatives of pyrazoles, including this compound, exhibit activity against various bacterial strains, including multidrug-resistant pathogens. The encapsulation of these compounds in nanoparticles has enhanced their solubility and efficacy against resistant strains .

2. Anticancer Properties

Research indicates that pyrazole derivatives can serve as anticancer agents. This compound has been linked to the inhibition of cancer cell proliferation. For instance, compounds derived from similar structures have shown effectiveness as EGFR-TK inhibitors against various tumor cell lines .

3. Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties, contributing to its potential as a therapeutic agent in treating inflammatory diseases. Its structural similarity to other bioactive pyrazoles suggests a promising pathway for developing new anti-inflammatory drugs .

Synthetic Applications

1. Synthesis of Heterocyclic Compounds

This compound is utilized as a versatile building block in organic synthesis. It facilitates the construction of complex heterocyclic scaffolds through various methods such as cyclocondensation and one-pot reactions. These reactions can lead to the formation of poly-substituted heterocycles that are valuable in medicinal chemistry .

2. Development of Isoxazole Derivatives

This compound can be employed in the synthesis of isoxazole derivatives, which are important for developing herbicides and other agrochemicals. The reaction pathways involving this compound enable the formation of bioactive isoxazole compounds .

Case Studies

Mecanismo De Acción

The mechanism by which benzyl 5-amino-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.

Comparación Con Compuestos Similares

Benzyl 5-amino-1H-pyrazole-4-carboxylate is similar to other pyrazole derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:

Benzyl 3-amino-2H-pyrazole-4-carboxylate

Benzyl 5-amino-1H-pyrazole-3-carboxylate

Benzyl 3-amino-1H-pyrazole-4-carboxylate

These compounds share the pyrazole core but differ in the position of the amino and carboxylate groups, leading to variations in their chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

Benzyl 5-amino-1H-pyrazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. Its general formula can be represented as follows:

This compound exhibits various pharmacological properties attributed to its unique chemical structure, which allows for interactions with multiple biological targets.

Anticancer Activity

Recent studies highlight the anticancer potential of this compound derivatives. A notable study demonstrated that a related compound, 10h, exhibited nanomolar activity against several fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The IC50 values for FGFR1, FGFR2, and FGFR3 were reported as 46 nM, 41 nM, and 99 nM respectively, indicating strong inhibitory effects on cancer cell proliferation .

Table 1: Anticancer Activity of Related Pyrazole Derivatives

| Compound | Target | IC50 (nM) | Cell Lines |

|---|---|---|---|

| 10h | FGFR1 | 46 | NCI-H520 |

| FGFR2 | 41 | SNU-16 | |

| FGFR3 | 99 | KATO III |

These findings suggest that this compound and its derivatives may serve as promising candidates for the development of novel anticancer therapies.

Antimicrobial Activity

The pyrazole scaffold has been extensively studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, a screening study found that several pyrazole derivatives demonstrated broad-spectrum antimicrobial effects against various pathogens .

Case Study: Antimicrobial Efficacy

In a microbiological screening involving several pyrazole derivatives, compounds with modifications at the 5-position showed enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. These findings underscore the potential of this compound in addressing antibiotic resistance .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. In anticancer applications, it has been observed to inhibit key signaling pathways involved in tumor growth and metastasis. The irreversible binding to FGFRs suggests a mechanism that could overcome common resistance mutations found in cancer therapies .

For antimicrobial applications, the mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Propiedades

IUPAC Name |

benzyl 5-amino-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-10-9(6-13-14-10)11(15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEUXDWEKIOSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402351 | |

| Record name | benzyl 5-amino-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32016-28-7 | |

| Record name | benzyl 5-amino-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.